molecular formula C12H19N3O2S B1393586 N-(pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine CAS No. 1160264-47-0

N-(pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine

Cat. No.: B1393586
CAS No.: 1160264-47-0
M. Wt: 269.37 g/mol
InChI Key: PXNKULDUBBRGMR-UHFFFAOYSA-N
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Description

Chemical Structure: The compound N-(pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine (CAS: Not explicitly listed in evidence) is a secondary amine featuring two key functional groups:

  • A pyridin-3-ylmethyl group attached to the amine nitrogen.
  • A pyrrolidin-1-ylsulfonyl substituent on the ethanamine backbone.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-2-pyrrolidin-1-ylsulfonylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c16-18(17,15-7-1-2-8-15)9-6-14-11-12-4-3-5-13-10-12/h3-5,10,14H,1-2,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNKULDUBBRGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CCNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601198333
Record name N-[2-(1-Pyrrolidinylsulfonyl)ethyl]-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601198333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160264-47-0
Record name N-[2-(1-Pyrrolidinylsulfonyl)ethyl]-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(1-Pyrrolidinylsulfonyl)ethyl]-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601198333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine typically involves the reaction of pyridine derivatives with sulfonyl chlorides and amines. One common method includes:

    Starting Materials: Pyridine-3-methanol, pyrrolidine, and sulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Procedure: Pyridine-3-methanol is first converted to its corresponding sulfonyl chloride derivative. This intermediate is then reacted with pyrrolidine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems can also ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyridine, including N-(pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine, exhibit antimicrobial properties. Specifically, studies have shown that compounds with similar structures can be effective against pathogens like Mycobacterium tuberculosis. The presence of the pyridine ring is crucial for this activity, as it facilitates interactions with bacterial enzymes and receptors.

Case Study Example :
A study synthesized several pyridine derivatives and tested them against M. tuberculosis, revealing some compounds with IC50 values in the low micromolar range, suggesting a promising avenue for further development as anti-tubercular agents.

Drug Discovery

The compound's unique combination of functional groups makes it a candidate for drug discovery. The pyrrolidine ring is particularly valuable in medicinal chemistry due to its ability to influence the stereochemistry and pharmacokinetics of drug candidates.

Synthesis Methods :
Various synthetic routes have been explored for creating this compound, including:

  • Amide bond formation
  • Aromatic substitution reactions

These methods have been optimized to yield high-purity products suitable for biological testing .

Interaction Studies

Molecular docking studies have been employed to evaluate the binding affinity of this compound to various biological targets. Techniques such as surface plasmon resonance (SPR) are used to elucidate the mechanism of action and optimize the compound's efficacy.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyridine and pyrrolidine rings can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

n-(Cyclohexylmethyl)-4-methylpyridin-3-amine

Key Features :

  • Pyridine substituent : 4-methylpyridin-3-yl group.
  • Secondary amine : Cyclohexylmethyl group instead of a sulfonamide-linked pyrrolidine.

Comparison :

Property Target Compound n-(Cyclohexylmethyl)-4-methylpyridin-3-amine
Backbone Ethanamine with sulfonamide Simple amine with cyclohexylmethyl chain
Functional Groups Pyrrolidinylsulfonyl, pyridinylmethyl Cyclohexylmethyl, methylpyridine
Availability Discontinued (CymitQuimica) Discontinued (CymitQuimica)

Insights: Both compounds share a pyridine-based substituent but differ in backbone complexity.

N-[2-(2-Methyl-1H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine dihydrochloride

Key Features :

  • Pyridin-3-ylmethyl group.
  • Indole-containing ethylamine backbone.
  • Dihydrochloride salt form (CAS: 1049786-03-9) .

Comparison :

Property Target Compound Indole-Pyridine Derivative
Backbone Sulfonamide-modified ethanamine Indole-ethylamine
Functional Groups Pyrrolidinylsulfonyl 2-Methylindole, dihydrochloride salt
Molecular Weight Not reported 338.27 g/mol

Insights :
The indole derivative’s aromatic system and salt form may enhance bioavailability or binding affinity to serotonin receptors, unlike the target compound’s sulfonamide group, which could favor interactions with enzymes or transporters.

NBOMe Series (e.g., 25I-NBOMe)

Key Features :

  • Phenethylamine backbone with 2,5-dimethoxyaryl and N-benzyl substitutions.
  • High potency at serotonin receptors (5-HT2A) .

Comparison :

Property Target Compound 25I-NBOMe
Backbone Ethanamine Phenethylamine
Aromatic Substituents Pyridine 4-Iodo-2,5-dimethoxyphenyl
Pharmacology Not reported Psychedelic, high toxicity

Insights: Unlike the hallucinogenic NBOMe compounds, the target compound lacks the dimethoxyaryl group critical for 5-HT2A activation, suggesting divergent pharmacological profiles.

Biological Activity

N-(pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyridine ring , a pyrrolidine ring , and a sulfonyl group . Its molecular formula is C12H19N3O2SC_{12}H_{19}N_{3}O_{2}S with a molecular weight of 269.37 g/mol .

Synthesis Methodology

The synthesis typically involves:

  • Starting Materials : Pyridine-3-methanol, pyrrolidine, and sulfonyl chloride.
  • Reaction Conditions : Conducted in organic solvents like dichloromethane or tetrahydrofuran under inert atmospheres to prevent oxidation.
  • Procedure : Conversion of pyridine-3-methanol to its sulfonyl chloride derivative, followed by reaction with pyrrolidine to yield the final product .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonyl group enhances binding affinity through strong interactions with active sites, while the pyridine and pyrrolidine rings contribute to specificity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent .

Anti-inflammatory Properties

The compound has been explored for anti-inflammatory effects, potentially modulating inflammatory pathways by inhibiting pro-inflammatory cytokine production .

Antitumor Activity

Preliminary studies suggest that this compound may have antitumor properties, although detailed studies are necessary to elucidate its mechanisms and effectiveness against specific cancer types .

Table 1: Summary of Biological Activities

Activity TypeFindings
AntimicrobialEffective against multiple bacterial strains; potential for drug development.
Anti-inflammatoryInhibits cytokine production; reduces inflammation in cellular models.
AntitumorPreliminary antitumor activity noted; further research required.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of similar compounds, it was found that derivatives with sulfonamide groups demonstrated enhanced activity against resistant strains of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus). This suggests that this compound could be a candidate for further exploration in combating antibiotic resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine
Reactant of Route 2
N-(pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine

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